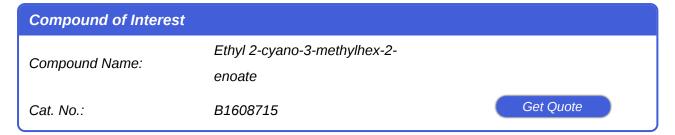


Technical Guide: Collision Cross Section of Ethyl 2-cyano-3-methylhex-2-enoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical prediction and experimental determination of the collision cross section (CCS) for the compound **Ethyl 2-cyano-3-methylhex-2-enoate**. Given the increasing importance of ion mobility-mass spectrometry (IM-MS) in analytical chemistry and drug development, understanding the CCS of a molecule is crucial for its structural characterization and identification.[1][2]

Introduction to Collision Cross Section

The collision cross section (CCS) is a critical physicochemical property that describes the three-dimensional shape and size of an ion in the gas phase.[1][3] In the context of ion mobility spectrometry (IMS), the CCS value represents the effective area that the ion presents to a neutral buffer gas, which influences its mobility through the instrument.[4][5] This parameter is instrumental in distinguishing between isomers and providing an additional layer of confidence in compound identification beyond mass-to-charge ratio and retention time.[1][6]

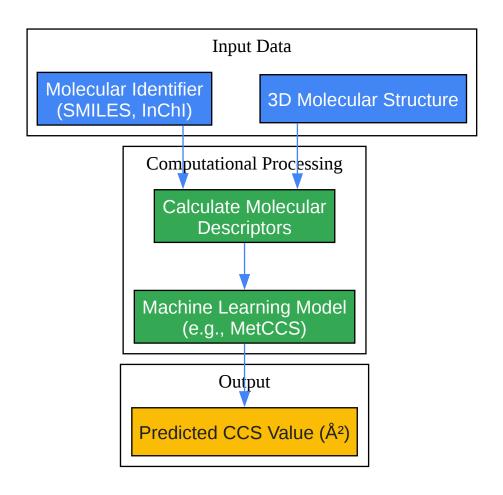
In Silico Prediction of Collision Cross Section

While direct experimental measurement is the gold standard, computational methods provide a rapid and cost-effective means to estimate the CCS of a molecule.[7] Various software and web servers are available that employ machine learning algorithms or computational chemistry models to predict CCS values based on molecular descriptors.[6][8][9]



Predictive Workflow

The general workflow for predicting the CCS of **Ethyl 2-cyano-3-methylhex-2-enoate** involves obtaining its molecular structure, calculating relevant molecular descriptors, and inputting this information into a predictive model. A variety of software, such as MetCCS Predictor, AutoCCS, and others, can be utilized for this purpose.[4][6][8] These tools often leverage large databases of experimentally determined CCS values to train their predictive algorithms.[3][10]



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Figure 1: Workflow for in silico CCS prediction.

Input Data for CCS Prediction

To predict the CCS of **Ethyl 2-cyano-3-methylhex-2-enoate**, a set of molecular descriptors is required. These can be calculated from its chemical structure. The table below summarizes key identifiers and descriptors for this molecule.



| Parameter | Value | Source |
|-------------------|--|-----------------|
| IUPAC Name | ethyl (E)-2-cyano-3-methylhex- 2-enoate | PubChem[11] |
| Molecular Formula | C10H15NO2 | PubChem[11][12] |
| Molecular Weight | 181.23 g/mol | PubChem[11][12] |
| SMILES | CCC/C(=C(\C#N)/C(=O)OCC)/ C | PubChem[11] |
| InChIKey | WSQKZATUBMGUQX- CMDGGOBGSA-N | PubChem[11] |

Note: While a specific predicted CCS value for **Ethyl 2-cyano-3-methylhex-2-enoate** is not readily available in public databases, the information above can be used as input for various prediction software to generate an estimated value.

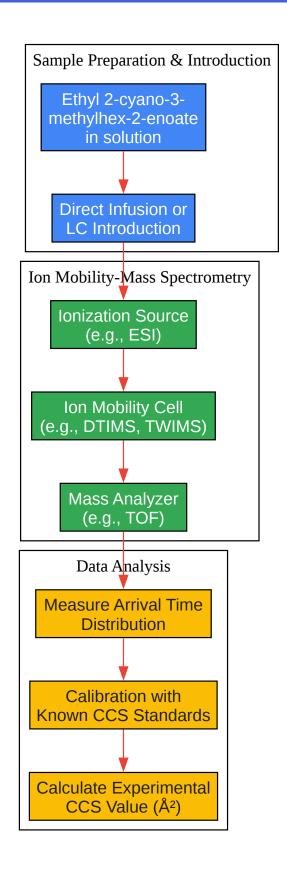
Experimental Determination of Collision Cross Section

The experimental measurement of CCS is primarily achieved through ion mobility-mass spectrometry (IM-MS).[4] This technique separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field.[3]

Experimental Workflow

The general workflow for the experimental determination of CCS involves sample introduction, ionization, ion mobility separation, and mass analysis. The arrival time of the ions is measured and, through calibration with known standards, is converted to a CCS value.





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Figure 2: Experimental workflow for CCS determination.



Experimental Protocol: Drift Tube Ion Mobility Spectrometry (DTIMS)

DTIMS is a fundamental and calibrant-independent method for CCS determination.[1] The following provides a generalized protocol for this technique.

Objective: To determine the collision cross section of **Ethyl 2-cyano-3-methylhex-2-enoate** using a drift tube ion mobility-mass spectrometer.

Materials:

- Ethyl 2-cyano-3-methylhex-2-enoate sample
- Appropriate solvent (e.g., methanol/water with 0.1% formic acid)
- Mass spectrometer equipped with a DTIMS cell
- · Nitrogen or helium as drift gas
- Electrospray ionization (ESI) source

Methodology:

- Sample Preparation: Prepare a dilute solution of **Ethyl 2-cyano-3-methylhex-2-enoate** in the chosen solvent.
- Instrument Setup:
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization of the analyte.
 - Introduce the sample into the mass spectrometer via direct infusion.
 - Set the DTIMS parameters, including the drift voltage and the pressure and temperature of the drift gas.
- Data Acquisition:



- Acquire ion mobility data by pulsing ions into the drift tube and recording their arrival times at the detector.
- The experiment is typically performed at multiple drift voltages to ensure accuracy.
- CCS Calculation:
 - The drift time (td) is related to the ion's mobility (K) and the experimental parameters through the Mason-Schamp equation.
 - The collision cross section (Ω) is then calculated from the ion mobility using the following relationship:

$$\Omega = (3ze)/(16N) * (2\pi/(\mu kBT))1/2 * (1/K)$$

where z is the ion's charge state, e is the elementary charge, N is the number density of the drift gas, μ is the reduced mass of the ion-gas collision pair, kB is the Boltzmann constant, and T is the temperature of the drift gas.

Conclusion

The collision cross section of **Ethyl 2-cyano-3-methylhex-2-enoate** is a valuable parameter for its unambiguous identification and structural characterization. This guide has outlined the primary methodologies for both the computational prediction and experimental determination of this property. While in silico methods offer a rapid estimation, experimental techniques like DTIMS provide highly accurate and reliable measurements. For researchers in metabolomics, drug discovery, and other related fields, the integration of CCS data into analytical workflows can significantly enhance the confidence and depth of molecular analysis.[2][13]

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